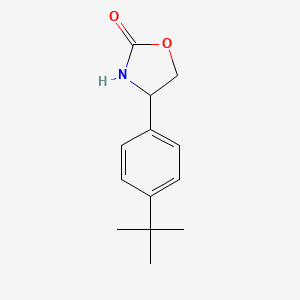
1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, also known as DCHBP, is a synthetic compound with a wide range of scientific applications. It is a colorless, crystalline solid that is soluble in most organic solvents. DCHBP is of particular interest to researchers due to its ability to act as a catalyst in certain chemical reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of DCHBP.
科学研究应用
1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran has a wide range of applications in scientific research. It has been used as a catalyst for the selective oxidation of alcohols to aldehydes and ketones, and for the synthesis of 1,4-benzodiazepines. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polycarbonates. Additionally, 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran has been used as a reagent in the synthesis of substituted benzopyrans, as well as for the synthesis of chiral compounds.
作用机制
The mechanism of action of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran is not entirely understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate in order to facilitate the desired reaction. This complex then undergoes a series of proton transfer steps, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran have not been extensively studied. However, it is known that the compound is not toxic and is not readily absorbed by the body. As such, it is considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
The use of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran in laboratory experiments has several advantages. It is relatively easy to synthesize, and its catalytic activity can be used to facilitate a wide range of reactions. Additionally, it is not toxic and is not readily absorbed by the body, making it safe for use in laboratory experiments. However, it should be noted that 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran is not as effective as other catalysts in certain reactions, and its use may be limited in certain applications.
未来方向
Given the wide range of applications of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, there are many potential future directions that could be explored. One potential direction is the use of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran as a catalyst in the synthesis of pharmaceuticals. Additionally, further research could be conducted into the mechanism of action of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, as well as its potential use as a reagent in asymmetric synthesis. Finally, further research could be conducted into the biochemical and physiological effects of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran, as well as its potential use as a drug delivery system.
合成方法
The synthesis of 1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran is relatively straightforward and involves the condensation of 4-chloro-2-methylbenzaldehyde with 1,2-dichloroethane in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation, resulting in the formation of the desired product.
属性
IUPAC Name |
1-(dichloromethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRMYOUUYRQALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dichloromethyl)-3,4-dihydro-1H-2-benzopyran | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)



![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
